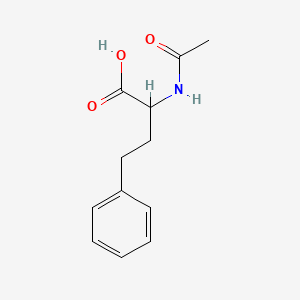

2-Acetamido-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZAOFOKXXEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281108 | |

| Record name | 2-(acetylamino)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-40-4, 60505-02-4 | |

| Record name | NSC20162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(acetylamino)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetamido 4 Phenylbutanoic Acid and Its Stereoisomeric Forms

Chemical Synthesis Approaches

The chemical synthesis of 2-acetamido-4-phenylbutanoic acid can be achieved through various routes, including multistep pathways from readily available precursors and enantioselective methods designed to produce specific stereoisomers.

Multistep Synthetic Routes to 2-Acetamido-4-phenylbutanoic Acid

A straightforward method for preparing 2-acetamido-4-phenylbutanoic acid involves the acetylation of DL-homophenylalanine. This approach is often utilized in the context of enzymatic resolution, where the racemic N-acetylated compound is subjected to enzymes that selectively hydrolyze one enantiomer, allowing for the separation of the D- and L-forms. For instance, N-acetyl-DL-homophenylalanine can be resolved using mammalian kidney acetone (B3395972) powders, which contain acylase enzymes. researchgate.net This enzymatic resolution can yield both D-N-Ac-homophenylalanine and L-homophenylalanine with high enantiomeric excess. researchgate.net

| Precursor | Reagent | Product | Key Feature |

| DL-Homophenylalanine | Acetic Anhydride (B1165640) | N-acetyl-DL-homophenylalanine | Precursor for enzymatic resolution |

| N-acetyl-DL-homophenylalanine | Hog Renal Acylase | D-2-acetamido-4-phenylbutanoic acid and L-2-amino-4-phenylbutanoic acid | Enzymatic resolution |

This table summarizes the synthesis from DL-Homophenylalanine precursors.

Another synthetic strategy involves the modification of butanoic acid derivatives. For example, 2-amino-4-phenylbutanoic acid can be synthesized from 2-oxo-4-phenylbutanoic acid through a transaminase-catalyzed reaction. nih.gov The resulting amino acid can then be acetylated to yield the desired product. Additionally, resolution of racemic compounds can be achieved by first preparing a diacylated product, such as D,L-2-amino-4-(2-aminoethoxy)-butanoic acid, which is then treated with a suitable acylase to resolve the racemic mixture into its D and L components. google.com

Enantioselective Chemical Syntheses of 2-Acetamido-4-phenylbutanoic Acid and Its Precursors

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. These approaches aim to directly produce a single stereoisomer of 2-acetamido-4-phenylbutanoic acid or its precursors, thereby avoiding the need for resolution steps.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of amino acid derivatives. The hydrogenation of prochiral enamides, such as (Z)-2-acetamido-4-phenylcrotonate, using chiral transition metal catalysts can produce the desired enantiomer of 2-acetamido-4-phenylbutanoic acid with high enantioselectivity. Rhodium complexes with chiral phosphine (B1218219) ligands, such as (1R,2S)-DPAMPP, have been shown to be highly effective for this transformation, yielding the product with greater than 99.9% enantioselectivity. researchgate.net The mechanism of this type of rhodium-catalyzed hydrogenation has been well-elucidated. nobelprize.org

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| (Z)-2-acetamido-4-phenylcrotonate | Rhodium-(1R,2S)-DPAMPP | L-Homophenylalanine precursor | >99.9% |

| Methyl (Z)-α-acetamidocinnamate | Rh-QuinoxP* complex | (R)-configuration product | up to 99.9% |

| β-dehydroamino acid derivatives | Rh-BenzP* catalyst | Chiral amino acids | High |

This table highlights key findings in catalytic asymmetric hydrogenation.

Heterogeneous catalysts offer advantages in terms of ease of separation and recycling. In the context of enantioselective synthesis, heterogeneous systems are being developed to rival their homogeneous counterparts. For the synthesis of precursors to 2-acetamido-4-phenylbutanoic acid, such as (R)-2-hydroxy-4-phenylbutyric acid, heterogeneous hydrogenation with a modified platinum catalyst has been explored. researchgate.net While these systems may offer operational advantages, achieving high enantioselectivities comparable to homogeneous catalysts can be challenging. researchgate.net Research into novel heterogeneous catalysts, such as those based on chiral silyl (B83357) ethers on palladium surfaces, is an active area of investigation. illinois.edu Another approach involves the use of primary amino acid-derived catalysts supported on polystyrene, which have shown promise in asymmetric reactions. nih.gov

| Reaction Type | Catalyst Type | Key Feature |

| Enantioselective reduction of α-ketoacid | Modified Platinum catalyst | Heterogeneous, allows for catalyst recycling |

| Asymmetric researchgate.netillinois.edu-Wittig rearrangement | Primary amino acid-derived polystyrene-supported catalyst | Good reactivity and enantioselectivity |

This table summarizes heterogeneous catalysis approaches.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a highly attractive alternative to traditional chemical synthesis, offering mild reaction conditions, high selectivity, and environmental benefits. mdpi.com

Enzyme-Catalyzed Asymmetric Synthesis of Key Intermediates

The direct reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA) using phenylalanine dehydrogenase (PheDH) is a highly efficient method for producing L-homophenylalanine ((S)-2-amino-4-phenylbutanoic acid). nih.govresearchgate.netnih.gov This reaction is atom-economical, consuming ammonia (B1221849) and producing water as the only byproduct. nih.govnih.gov

Researchers have explored PheDH from various microbial sources, including Bacillus sphaericus and Rhodococcus sp. M4, for this transformation. nih.gov For instance, recombinant E. coli cells expressing PheDH from Rhodococcus sp. M4 have been used to convert OPBA, achieving significant conversion rates. nih.gov

To enhance the efficiency of this process, structure-guided protein engineering has been applied to PheDH from Bacillus badius. nih.gov By creating mutations in the enzyme's active site, researchers have achieved a significant increase in catalytic activity. nih.gov A triple-site mutant, V309G/L306V/V144G, exhibited a 12.7-fold higher turnover number (kcat) compared to the wild-type enzyme. nih.gov This engineered enzyme, when coupled with a glucose dehydrogenase for cofactor regeneration, enabled the conversion of high concentrations of OPBA to L-homophenylalanine. nih.gov

| Enzyme Source | Substrate | Product | Key Findings |

| Rhodococcus sp. M4 | 2-oxo-4-phenylbutanoic acid | L-homophenylalanine | Achieved 63% conversion with 60 mM substrate. nih.gov |

| Bacillus badius (engineered) | 2-oxo-4-phenylbutanoic acid | L-homophenylalanine | V309G/L306V/V144G mutant showed a 12.9-fold higher kcat/Km value. nih.gov |

The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) can also yield chiral hydroxy acids, which are valuable precursors. D-lactate dehydrogenase (D-LDH) from Leuconostoc mesenteroides has been utilized to catalyze the reduction of OPBA to (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA). researchgate.net This reaction requires the cofactor NADH. researchgate.net

Similarly, engineered D-lactate dehydrogenase has been employed for the production of (R)-HPBA. A mutant of NAD-dependent D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus (Y52L/F299Y) demonstrated high activity for the bioreduction of OPBA. nih.gov When this mutant was co-expressed with formate (B1220265) dehydrogenase for cofactor regeneration in E. coli, it created a highly efficient whole-cell biocatalyst for (R)-HPBA production. nih.gov Under optimized conditions, this system achieved a high product yield and enantiomeric excess (>99%). nih.gov

| Enzyme | Substrate | Product | Key Findings |

| D-lactate dehydrogenase (Leuconostoc mesenteroides) | 2-oxo-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | Coupled with cofactor regeneration for continuous production. researchgate.net |

| Engineered D-lactate dehydrogenase (Lactobacillus bulgaricus) | 2-oxo-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | Co-expressed with formate dehydrogenase, achieved >99% ee and high productivity. nih.gov |

Strategies for Cofactor Regeneration in Biocatalytic Systems (e.g., NADH regeneration with Formate Dehydrogenase or Glucose Dehydrogenase)

Many oxidoreductases, including phenylalanine dehydrogenase and lactate (B86563) dehydrogenase, require the expensive nicotinamide (B372718) cofactor NADH. researchgate.netillinois.edu Therefore, an efficient in situ cofactor regeneration system is crucial for the economic viability of these biocatalytic processes. researchgate.net

Formate Dehydrogenase (FDH): One of the most widely used enzymes for NADH regeneration is formate dehydrogenase (FDH). illinois.edumatthey.com FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. matthey.comresearchgate.net This system is advantageous because formate is an inexpensive and stable substrate, and the byproduct, carbon dioxide, is easily removed from the reaction mixture. illinois.edumatthey.com FDH has been successfully coupled with both PheDH and D-LDH for the synthesis of L-homophenylalanine and (R)-2-hydroxy-4-phenylbutanoic acid, respectively. researchgate.netresearchgate.netnih.gov

Glucose Dehydrogenase (GDH): Another common enzyme for NADH regeneration is glucose dehydrogenase (GDH). illinois.edu GDH oxidizes glucose to gluconolactone, which then hydrolyzes to gluconic acid, while reducing NAD+ to NADH. nih.gov This system has been effectively paired with engineered PheDH for the production of L-homophenylalanine. nih.gov

| Regeneration Enzyme | Co-substrate | Main Enzyme Coupled | Product |

| Formate Dehydrogenase (FDH) | Formate | Phenylalanine Dehydrogenase | L-homophenylalanine researchgate.netresearchgate.net |

| Formate Dehydrogenase (FDH) | Formate | D-Lactate Dehydrogenase | (R)-2-hydroxy-4-phenylbutanoic acid researchgate.netnih.gov |

| Glucose Dehydrogenase (GDH) | Glucose | Phenylalanine Dehydrogenase | L-homophenylalanine nih.govnih.gov |

Exploration of Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations offer several advantages over using isolated enzymes, including the elimination of costly enzyme purification steps and the inherent presence of cofactor regeneration systems.

For the production of (R)-2-hydroxy-4-phenylbutanoic acid, whole cells of a recombinant E. coli strain co-expressing an engineered D-lactate dehydrogenase and formate dehydrogenase have been successfully employed. nih.gov This system demonstrated high productivity and excellent enantioselectivity. nih.gov

Similarly, whole-cell biocatalysts of E. coli harboring an engineered phenylalanine dehydrogenase and a glucose dehydrogenase have been developed for the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid. nih.gov This approach simplifies the process and has shown potential for high-yield production. nih.govnih.gov

Microbial reduction using yeast has also been explored for the stereoselective production of ethyl (R)-2-hydroxy-4-phenylbutanoate from its corresponding ketoester. tandfonline.com Strains like Rhodotorula minuta and Candida holmii have been identified as effective biocatalysts, achieving high enantiomeric excess. tandfonline.com

| Organism/System | Target Reaction | Product | Key Features |

| Recombinant E. coli | Reduction of 2-oxo-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | Co-expression of engineered D-LDH and FDH. nih.gov |

| Recombinant E. coli | Reductive amination of 2-oxo-4-phenylbutanoic acid | L-homophenylalanine | Co-expression of engineered PheDH and GDH. nih.govnih.gov |

| Rhodotorula minuta / Candida holmii | Reduction of ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | High enantiomeric excess achieved. tandfonline.com |

Application of Immobilized Enzyme Systems for Enhanced Stability and Reusability

The industrial application of enzymes in chemical synthesis is often hampered by their inherent instability and the difficulty of separating them from the reaction mixture for reuse. Enzyme immobilization, the process of confining enzymes to a solid support material, provides a robust solution to these challenges. nih.govnih.gov This technique enhances the enzyme's stability against environmental changes such as pH and temperature fluctuations and allows for easy recovery and recycling, making the process more cost-effective and sustainable. nih.govmdpi.com

Chemical immobilization methods, particularly covalent bonding, are widely employed due to the formation of strong, stable linkages between the enzyme and the support. unipd.it This approach minimizes enzyme leaching and often improves the operational stability of the biocatalyst. nih.govunipd.it Various materials, including natural polymers like alginate and synthetic polymers such as polyacrylonitrile (B21495) (PAN), have been successfully used as supports. nih.govmdpi.com For instance, lipases, a class of enzymes relevant to amide synthesis, have been immobilized on modified PAN nanofibers, demonstrating significantly improved reusability and storage stability. mdpi.com In one study, immobilized lipase (B570770) retained 76% of its initial activity after 10 cycles and 61% after 15 reuses. mdpi.com Furthermore, its storage stability was greatly enhanced, maintaining 76% of its activity after 60 days at 4°C, whereas the free enzyme lost its activity within 30 days. mdpi.com

The choice of support and immobilization strategy can be tailored to optimize enzyme performance. nih.gov Modifications such as cross-linking with agents like glutaraldehyde (B144438) or coating with ionic polymers can further enhance stability and activity. nih.govnih.gov The development of these tailored biocatalysts is crucial for their application in large-scale industrial biotransformations, including the synthesis of complex molecules like 2-acetamido-4-phenylbutanoic acid and its derivatives. nih.gov

Table 1: Comparison of Enzyme Immobilization Characteristics

| Feature | Description | Advantages | Common Supports/Methods |

|---|---|---|---|

| Enhanced Stability | Increased resistance to denaturation from temperature, pH, and organic solvents. nih.gov | Prolonged enzyme lifespan, wider range of reaction conditions. | Covalent bonding, cross-linked enzyme aggregates (CLEAs), polymer coatings (e.g., PEI). unipd.itnih.gov |

| Reusability | The ability to recover and reuse the enzyme for multiple reaction cycles. nih.govmdpi.com | Reduced overall process cost, simplified product purification. | Immobilization on solid supports like nanofibers, magnetic nanoparticles, or beads. nih.govmdpi.com |

| Controlled Reaction | Continuous operation in packed-bed or fluidized-bed reactors. | Simplified process control and automation. | Enzymes immobilized in membranes or on porous beads. nih.govbmbreports.org |

| Reduced Contamination | The enzyme is not present in the final product stream. nih.gov | Higher product purity, elimination of downstream separation steps. | All forms of immobilization where the enzyme is fixed to a solid phase. |

Synthesis of Structurally Diverse Derivatives of 2-Acetamido-4-phenylbutanoic Acid

The structural framework of 2-acetamido-4-phenylbutanoic acid serves as a versatile scaffold for the synthesis of a wide array of derivatives. By modifying the N-acyl group or introducing substituents onto the phenyl ring, chemists can generate novel compounds with potentially unique biological activities.

Construction of N-Acylated and Phenyl-Substituted Analogs (e.g., 2-acetamido-4-(substituted-phenyl)-4-oxobutyric acids)

The synthesis of N-acylated and phenyl-substituted analogs of 2-acetamido-4-phenylbutanoic acid has been achieved through various strategic approaches. One effective method involves the aza-Michael addition. For example, (E)-4-oxo-4-phenylbut-2-enoic acid can be reacted with an appropriate amine, such as (S)-1-(4-methoxyphenyl)ethanamine, to produce the corresponding N-substituted 2-amino-4-oxo-4-phenylbutanoic acid derivative with high diastereoselectivity. mdpi.com Subsequent N-chloroacetylation of this intermediate yields compounds like (S)-2-(2-Chloro-N-((S)-1-(4-methoxyphenyl)ethyl)acetamido)-4-oxo-4-phenylbutanoic acid. mdpi.com This intermediate is a key precursor for further cyclization reactions to create complex heterocyclic structures. mdpi.com

Another approach involves the multi-step synthesis starting from substituted cinamoylacetanilides. tandfonline.com Hydrocyanation of these precursors, followed by hydrolysis of the resulting acetamido and cyano groups, affords 4-(aminophenyl)-2-aryl-4-oxo-butyric acid derivatives. tandfonline.com These molecules can then undergo further reactions, such as aza-Michael additions with other synthons, to create highly complex, multi-functionalized analogs. tandfonline.com For instance, the reaction of 4-(p-aminophenyl)-4-oxo-buteric acid with 4-(3,5-dibromo-4-hydroxyphenyl)-4-oxo-but-2-enoic acid yields 4-(1-carboxy-3-(3,5-dibromo-4-hydroxyphenyl)-3-oxo-propylamino]-phenyl)-4-oxo-butyric acid. tandfonline.com These synthetic routes demonstrate the modularity and flexibility in creating a library of structurally diverse analogs based on the core butanoic acid structure.

Table 2: Examples of Synthesized N-Acylated and Phenyl-Substituted Analogs

| Compound Name | Key Synthetic Step | Starting Materials |

|---|---|---|

| (S)-2-(2-Chloro-N-((S)-1-(4-methoxyphenyl)ethyl)acetamido)-4-oxo-4-phenylbutanoic acid | N-chloroacetylation | (S)-2-Amino-N-((S)-1-(4-methoxyphenyl)ethyl)-4-oxo-4-phenylbutanamide, Chloroacetyl chloride mdpi.com |

| 4-(3 or 4-aminophenyl)-2-aryl-4-oxo-butyric acid derivatives | Hydrolysis of acetamido and cyano groups | Substituted cinamoylacetanilides, Acetone cyanohydrin tandfonline.com |

| 4-(1-carboxy-3-(3,5-dibromo-4-hydroxyphenyl)-3-oxo-propylamino]-phenyl)-4-oxo-butyric acid | Aza-Michael Addition | 4-(p-aminophenyl)-4-oxo-buteric acid, 4-(3,5-dibromo-4-hydroxyphenyl)-4-oxo-but-2-enoic acid tandfonline.com |

| N-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-n-butyramide | N-acylation | 2-acetamido-2-deoxy-β-D-glucopyranosylamine, n-Butyric anhydride nih.gov |

Stereoselective Synthesis of Acetamido-Containing Glycosidase Inhibitors

The development of glycosidase inhibitors is a significant area of medicinal chemistry, and acetamido-containing structures are common motifs in these molecules. A critical challenge in their synthesis is achieving high stereoselectivity, as the biological activity of glycosidase inhibitors is highly dependent on their three-dimensional structure.

A direct and highly stereoselective method for synthesizing 2-acetamido-2-deoxy-β-D-glycopyranosides has been developed using a phosphite-based approach. nih.gov This method allows for the efficient construction of the β-glycosidic linkage, which is crucial for the inhibitory activity of many natural and synthetic glycosidase inhibitors. nih.gov The reaction proceeds under relatively mild conditions and provides the desired β-anomer with high selectivity, overcoming a common hurdle in carbohydrate chemistry. nih.gov

Another modern approach for the stereoselective synthesis of glycosides involves radical reactions using bench-stable allyl glycosyl sulfones as glycosyl donors. rsc.org This method facilitates the formation of α-glycosyl azides, which are versatile intermediates that can be converted into various glycosides, including those containing the acetamido group. rsc.org The reaction is characterized by its high stereoselectivity and broad applicability to a wide range of complex sugar units. rsc.org Such advanced stereoselective methods are instrumental in the synthesis of structurally precise acetamido-containing compounds designed to act as potent and selective glycosidase inhibitors.

Structure Activity Relationship Sar Studies of 2 Acetamido 4 Phenylbutanoic Acid and Its Analogs

Design Principles for Modulating Biological Activity through Structural Modifications

The design of analogs of 2-acetamido-4-phenylbutanoic acid is guided by established principles of medicinal chemistry, focusing on modifications of the core scaffold, which consists of a phenyl group, a butanoic acid chain, and an acetamido moiety. Each part of the molecule can be systematically altered to probe its role in biological interactions.

Key structural modifications and their expected impact on biological activity include:

Phenyl Ring Substitution: Introducing substituents (e.g., chloro, methyl, methoxy) on the phenyl ring can alter the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for the target protein.

Chain Length and Rigidity: Modifying the length of the butanoic acid chain or introducing rigidifying elements, such as double bonds or cyclic structures, can constrain the molecule's conformation. This can lead to a more favorable binding pose and increased potency. Indolizidin-2-one amino acids, for example, are rigid dipeptide mimics used in SAR studies to probe the conformational requirements for biological activity. rsc.org

Acetamido Group Modification: Replacing the acetyl group with other acyl moieties or converting the amide to a bioisostere, such as a ureido group, can fine-tune hydrogen bonding capabilities and metabolic stability. researchgate.net

Table 1: SAR Findings for Analogs of 2-Acetamido-4-phenylbutanoic Acid

| Modification Site | Structural Change | Observed/Expected Effect on Biological Activity |

| Phenyl Group | Addition of electron-withdrawing groups (e.g., -Cl, -NO2) | Can alter electronic interactions with the target; may increase binding affinity. mdpi.com |

| Addition of electron-donating groups (e.g., -CH3, -OCH3) | Can enhance hydrophobic interactions and modulate electronic character. mdpi.com | |

| Replacement with other aryl groups (e.g., naphthyl) | Explores larger binding pockets and can increase van der Waals interactions. nih.gov | |

| Butanoic Chain | Shortening or lengthening the alkyl chain | Affects the positioning of the phenyl and acetamido groups within the binding site. |

| Introduction of conformational constraints (e.g., double bonds, rings) | Reduces conformational flexibility, potentially increasing binding affinity by lowering the entropic penalty of binding. rsc.org | |

| Acetamido Group | Replacement of acetyl with larger acyl groups | Probes the steric limits of the binding pocket around this moiety. |

| Conversion to bioisosteres (e.g., ureido, sulfonamido) | Alters hydrogen bonding patterns and can improve metabolic stability. researchgate.net | |

| Carboxylic Acid | Esterification or conversion to an amide | Masks the negative charge, which can affect cell permeability and ionic interactions with the target. |

Investigation of Stereochemical Configuration on Biological Efficacy and Selectivity

The presence of a chiral center at the second carbon (C2) of the butanoic acid backbone in 2-acetamido-4-phenylbutanoic acid means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-acetamido-4-phenylbutanoic acid and (S)-2-acetamido-4-phenylbutanoic acid. The stereochemical configuration is a critical determinant of biological activity because biological targets, such as enzymes and receptors, are themselves chiral.

This chirality leads to stereospecific interactions, where one enantiomer typically fits much better into the binding site of a target protein than the other. This difference in fit can result in significant variations in biological efficacy and selectivity between the two enantiomers. Often, one enantiomer is responsible for the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer).

The synthesis of stereochemically pure enantiomers is therefore a crucial aspect of drug design and development. renyi.hu Techniques such as asymmetric synthesis or chiral resolution are employed to isolate the desired enantiomer for biological evaluation. renyi.hu For instance, in the synthesis of related amino acid derivatives, high stereoselectivity is often a primary goal. renyi.hu

Table 2: Influence of Stereochemistry on Biological Activity

| Compound Feature | Description | Impact on Biological Efficacy and Selectivity |

| Chiral Center (C2) | The carbon atom bonded to the acetamido group, the carboxyl group, the hydrogen atom, and the ethyl-phenyl group. | The three-dimensional arrangement of these groups determines whether the molecule is in the (R) or (S) configuration. |

| (R)-Enantiomer vs. (S)-Enantiomer | The two enantiomers are mirror images of each other. | Biological systems can exhibit high stereoselectivity, leading to one enantiomer having significantly higher potency or a different activity profile compared to the other. |

| Diastereomers | If additional chiral centers are introduced into the molecule, diastereomers can be formed. | Diastereomers have different physical properties and can exhibit distinct biological activities and selectivities. |

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the SAR of compounds like 2-acetamido-4-phenylbutanoic acid. These methods provide insights into the molecular interactions that govern biological activity, thereby guiding the rational design of more potent and selective analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein. This method is used to predict the binding mode and affinity of a ligand to its target. For 2-acetamido-4-phenylbutanoic acid, docking simulations can elucidate how it interacts with the amino acid residues in the active site of its biological target.

The process involves placing the ligand in various conformations and orientations within the binding site and calculating a "score" that estimates the binding affinity for each pose. Key interactions that can be modeled include:

Hydrogen Bonds: The acetamido group and the carboxylic acid are strong hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic and pi-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.gov

Ionic Interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues like lysine (B10760008) or arginine.

These simulations can help explain why certain structural modifications enhance or diminish activity and can guide the design of new analogs with improved binding characteristics. nih.gov

Table 3: Predicted Ligand-Target Interactions for 2-Acetamido-4-phenylbutanoic Acid from Molecular Docking

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in Target Protein |

| Phenyl Ring | Hydrophobic, Pi-Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Acetamido Group (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Acetamido Group (N-H) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Main-chain carbonyls |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg) |

| Carboxylic Acid (O-H) | Hydrogen Bond Donor, Ionic | Lysine (Lys), Arginine (Arg), Histidine (His) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net The goal of a QSAR study is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. scispace.com

To build a QSAR model for 2-acetamido-4-phenylbutanoic acid and its analogs, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Types of descriptors used in QSAR studies include:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Quantum Chemical: Derived from quantum mechanics calculations, these descriptors include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. researchgate.netnih.gov

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a mathematical relationship between the descriptors and the biological activity. researchgate.net

Table 4: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Measures the polarity of the molecule, which influences solubility and binding. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in chemical reactions. mdpi.com | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| van der Waals Volume | Describes the space occupied by the molecule. | |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

Theoretical Studies on Inhibitor Affinity and Selectivity

Beyond docking and QSAR, other theoretical methods provide deeper insights into the factors governing inhibitor affinity and selectivity. These studies often employ high-level quantum chemical calculations to analyze the electronic structure of the inhibitor and its interactions with the target.

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are important for chemical reactivity. A small HOMO-LUMO energy gap generally indicates a more reactive molecule that is more likely to interact with a biological target. scirp.org

Conceptual Density Functional Theory (DFT): This framework uses descriptors like chemical potential, hardness, and electrophilicity to rationalize and predict the reactivity and interaction capabilities of molecules.

Energy Decomposition Analysis (EDA): This method breaks down the total interaction energy between the inhibitor and the target into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer energies. This helps to identify the dominant forces driving the binding event. scirp.org

These theoretical approaches can be particularly useful for understanding the subtle differences that lead to selectivity between closely related enzyme isoforms. By providing a detailed picture of the binding energetics, these studies can guide the design of inhibitors that preferentially bind to the desired target. nih.gov

Table 5: Theoretical Parameters for Assessing Inhibitor Affinity and Selectivity

| Theoretical Parameter | Definition | Implication for Inhibitor Design |

| Binding Free Energy (ΔG_bind) | The overall free energy change upon binding of the inhibitor to the target. | A more negative value indicates higher affinity. This is the ultimate goal of optimization. |

| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital. | Higher E_HOMO suggests a greater tendency to donate electrons to an acceptor molecule. mdpi.com |

| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital. | Lower E_LUMO indicates a greater ability to accept electrons. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | In acidic environments, a strong proton affinity can be important for the inhibitor's mechanism of action. scirp.org |

Advanced Analytical Characterization in Research of 2 Acetamido 4 Phenylbutanoic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS, UPLC)

Spectroscopic methods are indispensable for the detailed structural confirmation of 2-acetamido-4-phenylbutanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely utilized. bldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. For instance, in the related compound uniformly ¹³C-labeled 4-phenylbutanoic acid, ¹H NMR and ¹³C NMR spectra provide definitive information on the positions of protons and carbons, respectively. rsc.org For 2-acetamido-4-phenylbutanoic acid, ¹H NMR would be expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the butanoic acid chain, the methine proton at the chiral center, and the methyl protons of the acetamido group. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), are critical for confirming the molecular weight and fragmentation pattern of the compound. lcms.cznih.gov In LC-MS analysis, the molecule is first separated by liquid chromatography and then ionized to determine its mass-to-charge ratio (m/z). For 2-acetamido-4-phenylbutanoic acid (molecular formula C₁₂H₁₅NO₃, molecular weight 221.25 g/mol ), a high-resolution mass spectrum would show a molecular ion peak corresponding to this mass. biosynth.com Further fragmentation in the mass spectrometer (MS/MS) can provide structural information. For example, in the analysis of a similar compound, 4-acetamidobenzoic acid, LC-MS/MS was used to identify precursor and product ions, confirming the structure through its specific fragmentation pattern. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it a valuable tool for separating 2-acetamido-4-phenylbutanoic acid from impurities or related compounds in a mixture before detection by a mass spectrometer or other detectors. bldpharm.com

| Technique | Information Obtained | Relevance to 2-Acetamido-4-phenylbutanoic Acid |

| NMR | Detailed structural information (carbon-hydrogen framework) | Confirms the connectivity of atoms and the presence of functional groups. |

| LC-MS | Molecular weight and fragmentation pattern | Confirms the molecular formula and provides structural clues. bldpharm.comnih.gov |

| UPLC | High-resolution separation of components in a mixture | Ensures the purity of the sample being analyzed and enables accurate quantification. bldpharm.com |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of 2-acetamido-4-phenylbutanoic acid and determining its enantiomeric excess.

Purity Assessment using HPLC involves separating the compound from any impurities present in the sample. The purity is typically determined by comparing the area of the peak corresponding to 2-acetamido-4-phenylbutanoic acid to the total area of all peaks in the chromatogram. Chemical suppliers often report purities of ≥99% as determined by HPLC. chem960.com

Enantiomeric Excess (e.e.) Determination is crucial as 2-acetamido-4-phenylbutanoic acid is a chiral compound. The biological activity of enantiomers can differ significantly. Chiral HPLC is the most common method for this analysis. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. For example, chiral HPLC has been used to determine the e.e. of amines after their separation from resolving agents. google.com Other methods for determining enantiomeric excess include capillary zone electrophoresis in the presence of cyclodextrins and fluorescence-based assays. researchgate.netnih.gov A fluorescence-based method has been developed for the high-throughput determination of e.e. in various chiral compounds, offering a sensitive and robust alternative to traditional chromatographic methods. nih.gov This method relies on the formation of diastereomeric complexes that exhibit distinct fluorescence properties. nih.gov

| Method | Application | Key Features |

| HPLC | Purity Assessment | High resolution, quantitative, widely used for quality control. chem960.com |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Utilizes a chiral stationary phase to separate enantiomers. google.com |

| Capillary Zone Electrophoresis | Enantiomeric Excess (e.e.) Determination | Separation based on differential migration in an electric field in the presence of a chiral selector. researchgate.net |

| Fluorescence-based Assay | High-Throughput e.e. Determination | Sensitive, rapid, and suitable for screening large numbers of samples. nih.gov |

Mechanistic Kinetic Studies of Reactions Involving 2-Acetamido-4-phenylbutanoic Acid and its Analogs

Understanding the reaction kinetics and mechanisms involving 2-acetamido-4-phenylbutanoic acid and its analogs is essential for optimizing reaction conditions and developing new synthetic routes.

Kinetic studies on the analogs of 2-acetamido-4-phenylbutanoic acid have provided valuable insights. For example, the kinetics of the oxidation of 4-oxo-4-phenylbutanoic acid by benzimidazolium fluorochromate have been investigated. scholarsresearchlibrary.com The study revealed that the reaction is first order with respect to the oxidant, the substrate, and the acid catalyst. scholarsresearchlibrary.com Similarly, a kinetic study of the copper-catalyzed oxidative cyclization of 4-phenylbutyric acid showed an initial induction period, and the reaction progress was monitored over time to understand the mechanism. scienceopen.com

The direct amidation reaction between 4-phenylbutyric acid and benzylamine (B48309) has also been the subject of mechanistic studies. whiterose.ac.uksci-hub.st It was found that the reaction order with respect to the amine is less than one, suggesting a complex mechanism likely involving pre-equilibrium steps. whiterose.ac.uk The effect of catalysts, such as boric acid derivatives, on the reaction rate has also been explored, demonstrating that these catalysts can significantly improve the yield of the corresponding amide. sci-hub.st

Elemental Analysis and Other Quantitative Analytical Approaches

Elemental analysis is a fundamental quantitative technique used to determine the elemental composition of a compound. For 2-acetamido-4-phenylbutanoic acid, with the molecular formula C₁₂H₁₅NO₃, the theoretical elemental composition can be calculated as follows:

Carbon (C): 65.14%

Hydrogen (H): 6.83%

Nitrogen (N): 6.33%

Oxygen (O): 21.70%

Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula of a synthesized batch of the compound. This technique is crucial for verifying the identity and purity of new chemical entities.

Future Research Directions and Translational Perspectives for 2 Acetamido 4 Phenylbutanoic Acid

Development of Novel Biocatalysts and Bioreactor Systems for Sustainable and Efficient Production

The future of producing 2-acetamido-4-phenylbutanoic acid and its precursors is geared towards environmentally friendly and efficient biocatalytic methods. Research is focused on discovering and engineering novel enzymes and optimizing bioreactor systems to replace traditional chemical synthesis.

A key area of development is the use of enzymes like dehydrogenases and transaminases for the stereoselective synthesis of chiral precursors. For instance, a mutant NAD-dependent D-lactate dehydrogenase has been successfully used for the high-yield production of (R)-2-hydroxy-4-phenylbutyric acid, a related precursor. nih.gov Similarly, L-phenylalanine dehydrogenase has been employed for the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine. researchgate.netresearchgate.net These enzymatic processes often utilize whole-cell biocatalysts, such as genetically engineered Escherichia coli, which can co-express the necessary enzymes and cofactor regeneration systems, simplifying the process and reducing costs. nih.gov

Strategies to improve biocatalyst performance include enzyme immobilization, which can enhance stability and reusability. For example, phenylalanine dehydrogenase has been immobilized on carriers, leading to improved thermostability and operational stability for the synthesis of (S)-2-amino-4-phenylbutyric acid. researchgate.net The development of integrated membrane bioreactors is another promising approach, allowing for the continuous synthesis and separation of the product while retaining the biocatalyst. researchgate.net Future work will likely focus on discovering new enzymes from natural sources and enhancing existing ones through protein engineering to achieve higher efficiency and specificity for the direct production of 2-acetamido-4-phenylbutanoic acid. mdpi.com

Table 1: Examples of Biocatalytic Systems for Related Phenylbutanoic Acid Derivatives

| Product | Precursor | Biocatalyst System | Key Findings | Reference |

| (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 2-Oxo-4-phenylbutyric acid (OPBA) | Recombinant E. coli co-expressing mutant D-lactate dehydrogenase and formate (B1220265) dehydrogenase | High product enantiomeric excess (>99%) and productivity (47.9 mM h⁻¹). nih.gov | nih.gov |

| L-Homophenylalanine (L-HPA) | 2-Oxo-4-phenylbutanoic acid | L-phenylalanine dehydrogenase with NADH regeneration by formate dehydrogenase | High yield achievable by optimizing pH and temperature in an integrated membrane bioreactor. researchgate.net | researchgate.net |

| (S)-2-Amino-4-phenylbutyric acid (S-APBA) | 2-Oxo-4-phenylbutanoic acid | Immobilized phenylalanine dehydrogenase from Rhodococcus sp. | Immobilization improved thermostability and operational stability, achieving >99% enantiomeric excess. researchgate.net | researchgate.net |

Rational Design and Synthesis of Enhanced Biological Modulators Based on 2-Acetamido-4-phenylbutanoic Acid Scaffold

The 2-acetamido-4-phenylbutanoic acid structure serves as a valuable scaffold for the rational design and synthesis of novel molecules with enhanced biological activities. By modifying this core structure, researchers aim to develop potent and selective modulators for various biological targets.

One approach involves designing derivatives that can act as inhibitors for specific enzymes implicated in disease. For example, a similar succinic acid monoamide motif has been used to develop potent inhibitors of lactate (B86563) dehydrogenase-A (LDHA), an enzyme overexpressed in pancreatic cancer. nih.gov The synthesis of these analogs involves multi-step chemical reactions to introduce different functional groups and optimize binding to the target protein. nih.gov

Another strategy is the design of molecules that can stabilize protein-protein interactions (PPIs), a less explored but promising therapeutic approach. tue.nl The 2-acetamido-4-phenylbutanoic acid scaffold can be used as a starting point to create small molecules that bind to and stabilize complexes between proteins, thereby modulating cellular pathways. Furthermore, derivatives are being synthesized to act as modulators for receptors like GPR43, which is involved in inflammatory and metabolic disorders. google.com The synthesis of these novel compounds often involves creating libraries of analogs and screening them for biological activity, guided by computational modeling and structure-activity relationship (SAR) studies. nih.govub.edu

Interdisciplinary Research Integrating Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects and mechanisms of action of 2-acetamido-4-phenylbutanoic acid and its derivatives, future research will increasingly rely on the integration of "omics" technologies, including metabolomics, proteomics, and genomics. researchgate.net

Widely targeted metabolomics can provide a comprehensive snapshot of the metabolic changes within a cell or organism upon exposure to the compound. nih.govnih.gov This technique allows for the identification and quantification of a wide range of metabolites, revealing which metabolic pathways are perturbed. For instance, metabolomic studies have been used to identify differential metabolites in various biological samples, which can provide clues about a compound's mechanism of action. nih.govresearchgate.net By applying these methods to 2-acetamido-4-phenylbutanoic acid, researchers can identify its downstream metabolic effects and pinpoint its molecular targets.

Integrating metabolomics with other omics approaches, such as proteomics (the study of proteins) and transcriptomics (the study of gene expression), can provide a more complete picture. frontiersin.org For example, if metabolomics reveals a change in a specific pathway, proteomics can be used to see if the levels of enzymes in that pathway are altered, and transcriptomics can determine if the genes encoding those enzymes are up- or downregulated. This integrated systems biology approach is crucial for building a comprehensive understanding of the compound's function, identifying biomarkers of its activity, and discovering potential off-target effects. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas Inspired by Structural Analogs

The structural similarity of 2-acetamido-4-phenylbutanoic acid to other biologically active molecules suggests a broad potential for its analogs in various therapeutic areas. Future research will focus on exploring these possibilities by screening derivatives against new biological targets.

One promising area is in cancer therapy. A related compound, 4-phenylbutyric acid, is known to act as a histone deacetylase (HDAC) inhibitor, which can induce apoptosis in cancer cells. nih.gov This suggests that analogs of 2-acetamido-4-phenylbutanoic acid could be designed as more potent and selective HDAC inhibitors or as agents targeting other cancer-related pathways. nih.gov Furthermore, β-substituted β-amino acid analogs are being developed as chemotherapeutic agents that selectively target cancer cells expressing specific amino acid transporters. google.com

Another potential therapeutic application is in infectious diseases. For instance, derivatives of 4-substituted 2,4-dioxo-4-phenylbutanoic acid have been identified as inhibitors of the endonuclease activity of the influenza virus, representing a novel antiviral strategy. nih.gov Additionally, analogs of 2-acetamido-iminosugars have shown potent and selective inhibition of hexosaminidases, enzymes implicated in various diseases, including lysosomal storage disorders. researchgate.net By systematically synthesizing and screening a library of 2-acetamido-4-phenylbutanoic acid derivatives, researchers may uncover novel compounds with therapeutic potential against a wide range of diseases, from metabolic disorders to viral infections and cancer. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.